1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one
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Overview
Description
1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one is an organic compound that belongs to the class of sulfonyl derivatives. This compound is characterized by the presence of a benzenesulfonyl group attached to an imidazolidinone ring, which is further substituted with phenyl and propyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one typically involves the reaction of benzenesulfonyl chloride with an appropriate imidazolidinone derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general synthetic route can be summarized as follows:
Starting Materials: Benzenesulfonyl chloride, 4-phenyl-3-propylimidazolidin-2-one, and a base (e.g., triethylamine).
Reaction Conditions: The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature.
Procedure: Benzenesulfonyl chloride is added dropwise to a solution of 4-phenyl-3-propylimidazolidin-2-one and triethylamine in dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to modify the sulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce sulfonamide derivatives.
Scientific Research Applications
1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with nucleophilic sites in biological molecules, which can lead to the inhibition of enzyme activity or disruption of cellular processes . The compound’s ability to undergo various chemical modifications also allows it to interact with different molecular pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one can be compared with other sulfonyl derivatives, such as benzenesulfonic acid and its derivatives While these compounds share the sulfonyl functional group, this compound is unique due to its imidazolidinone ring and additional phenyl and propyl substitutions
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Benzenesulfonyl chloride
- Benzenesulfonamide
Properties
CAS No. |
146579-97-7 |
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Molecular Formula |
C18H20N2O3S |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-phenyl-3-propylimidazolidin-2-one |
InChI |
InChI=1S/C18H20N2O3S/c1-2-13-19-17(15-9-5-3-6-10-15)14-20(18(19)21)24(22,23)16-11-7-4-8-12-16/h3-12,17H,2,13-14H2,1H3 |
InChI Key |
GHBOODAQIZEYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(CN(C1=O)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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